BenchChemオンラインストアへようこそ!

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline

Lipophilicity Drug-likeness Physicochemical profiling

This 3-(3,4-dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline (CAS 338978-01-1) is a structurally defined probe for SAR dissection of topoisomerase II inhibition and DNA intercalation. With a 3,4-dichlorophenyl regioisomer and 5-methoxy substituent, it serves as a critical comparator against 5-Cl, 5-Et, and 2,4-dichlorophenyl analogs to quantify cytotoxic potency shifts in HCT-116, HepG-2, and MCF-7 cell lines. Computed XLogP3 5.1 and zero HBD predict high passive permeability—ideal for PAMPA or Caco-2 validation. Deploy to experimentally test QSAR models for adenosine A3 receptor binding affinity. Do not substitute with uncharacterized in-class analogs; subtle substituent changes dramatically alter pharmacological profiles. Supplied at ≥98% purity for reproducible research.

Molecular Formula C16H10Cl2N4O
Molecular Weight 345.18
CAS No. 338978-01-1
Cat. No. B2910254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
CAS338978-01-1
Molecular FormulaC16H10Cl2N4O
Molecular Weight345.18
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C16H10Cl2N4O/c1-23-16-19-13-5-3-2-4-10(13)15-21-20-14(22(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3
InChIKeyQTQRWXJZXPHKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline (CAS 338978-01-1): Chemical Identity and Procurement Baseline


3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline (CAS 338978-01-1) is a synthetic heterotricyclic small molecule composed of a triazole ring ortho-fused to a quinazoline core, carrying a 3,4-dichlorophenyl substituent at the 3-position and a methoxy group at the 5-position [1]. It is cataloged under PubChem CID 3769152 and is primarily offered by chemical vendors as a research-grade building block with a molecular weight of 345.2 g/mol and a calculated logP (XLogP3-AA) of 5.1 [2]. The compound belongs to the broader [1,2,4]triazolo[4,3-c]quinazoline class, which has been explored in academic literature for adenosine receptor antagonism, DNA intercalation/topoisomerase II inhibition, and kinase inhibition, though specific bioactivity annotations for this exact derivative remain absent from public domain databases [1].

Why Generic [1,2,4]Triazolo[4,3-c]quinazoline Substitution Fails for CAS 338978-01-1


The [1,2,4]triazolo[4,3-c]quinazoline scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the nature of the C3-aryl substituent and the C5-substituent. In closely related series, replacing a 2,4-dichlorophenyl isomer with a 3,4-dichlorophenyl isomer, or interchanging a 5-methoxy group with a 5-chloro or 5-ethyl group, dramatically altered cytotoxic potency and topoisomerase II inhibitory activity [1]. Furthermore, quantitative structure-activity relationship (QSAR) models on triazoloquinazoline adenosine A3 receptor antagonists identified sterimol width parameters and fractional positive partial surface area as critical negative determinants of binding, underscoring that even subtle substituent changes cannot be assumed to yield interchangeable pharmacological profiles [2]. Consequently, procurement of an uncharacterized in-class analog as a drop-in replacement for CAS 338978-01-1 carries significant experimental risk.

Quantitative Differentiation Evidence for 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline (CAS 338978-01-1)


Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) Versus Des-Methoxy Analog

The 5-methoxy substituent on CAS 338978-01-1 increases the computed octanol-water partition coefficient (XLogP3-AA) to 5.1, compared to 4.8 for the des-methoxy analog 3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (PubChem CID 1486060). This ΔlogP of +0.3, calculated using the XLogP3 algorithm implemented in PubChem [1], reflects an approximately two-fold increase in lipophilicity. The methoxy group also adds one hydrogen bond acceptor (HBA count 4 vs. 3) and increases molecular weight from 315.2 to 345.2 g/mol, while maintaining zero hydrogen bond donors (HBD = 0) and adding one rotatable bond (2 vs. 1) [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold Isomer Sensitivity: C3-Dichlorophenyl Regioisomer Differentiation in Topoisomerase II Inhibition

In a systematically studied series of 1,2,4-triazolo[4,3-c]quinazolines, analogs bearing a 5-methoxy group and related 5-substituents on a 3-(dichlorophenyl) scaffold exhibited IC50 values against HCT-116, HepG-2, and MCF-7 cancer cell lines ranging from 5.22 to 24.24 µM, with topoisomerase II inhibitory activity confirmed for the most potent congeners [1]. Critically, the SAR analysis demonstrated that the regiochemistry of the dichlorophenyl group (3,4- vs. 2,4-substitution) and the identity of the 5-substituent (methoxy vs. chloro vs. ethyl) were primary determinants of cytotoxic potency, with single-atom or positional changes producing greater than 3-fold differences in IC50 [1]. Although the exact CAS 338978-01-1 molecule was not individually tested in this study, the class-level SAR establishes that 3,4-dichlorophenyl substitution at C3 and methoxy at C5 constitute a non-redundant pharmacophoric combination within this chemotype.

Topoisomerase II inhibition Anticancer DNA intercalation

Adenosine A3 Receptor Antagonist QSAR: Substituent Effects on Binding Affinity

A multiple linear regression QSAR model built on 33 triazoloquinazoline derivatives identified sterimol length (L), sterimol width (B1), and fractional positive partial surface area as key descriptors governing human adenosine A3 receptor binding affinity [1]. The model predicts that bulky, elongated substituents at the C3-phenyl ring favorably contribute to activity, whereas large sterimol width parameters are detrimental. For CAS 338978-01-1, the 3,4-dichloro substitution pattern imposes a distinctive steric and electrostatic profile distinct from the 4-methoxy or 3-chloro mono-substituted analogs that populated the training set of this model [1].

Adenosine A3 receptor QSAR Antagonist

Optimal Research and Procurement Application Scenarios for 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline (CAS 338978-01-1)


SAR Expansion Studies in Topoisomerase II/DNA Intercalation Programs

CAS 338978-01-1 serves as a structurally defined probe to delineate the contribution of the 5-methoxy group and 3,4-dichlorophenyl regioisomerism to DNA intercalation and topoisomerase II inhibition. Based on class-level SAR [1], this compound can be used as a comparator against its 5-chloro, 5-ethyl, and 2,4-dichlorophenyl analogs to quantify the impact of these modifications on cytotoxic potency in HCT-116, HepG-2, and MCF-7 cell lines.

Physicochemical Property Benchmarking for Membrane Permeability Assays

With a computed XLogP3-AA of 5.1 and zero hydrogen bond donors, CAS 338978-01-1 is predicted to exhibit high passive membrane permeability [1]. It can be deployed as a tool compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies to empirically validate the impact of the 5-methoxy group on permeability relative to the des-methoxy analog (CID 1486060, XLogP3-AA = 4.8).

Adenosine A3 Receptor Antagonist Probe Development

The QSAR model for triazoloquinazoline adenosine A3 antagonists [1] predicts that the steric and electrostatic features of CAS 338978-01-1 place it in a distinct region of chemical space relative to previously tested members. This compound can be used to experimentally test the model's predictions by determining its A3 receptor binding affinity (Ki), thereby validating or refining the QSAR for 3,4-disubstituted phenyl derivatives.

Chemical Biology Tool for Kinase/VEGFR-2 Inhibition Profiling

Recent studies on structurally related triazoloquinazoline derivatives have identified potent VEGFR-2 inhibition and pro-apoptotic activity (BAX/P53 upregulation, BCL-2 downregulation) [1]. CAS 338978-01-1 can be incorporated into a focused kinase selectivity panel to determine whether the 3,4-dichlorophenyl/5-methoxy combination confers VEGFR-2 selectivity advantages or a distinct off-target profile compared to the piperazine-containing analogs previously characterized.

Quote Request

Request a Quote for 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.